2-氯-1H-苯并咪唑-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

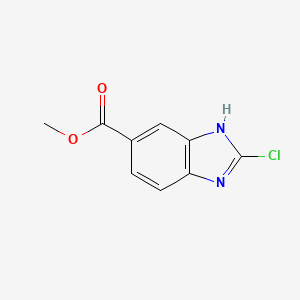

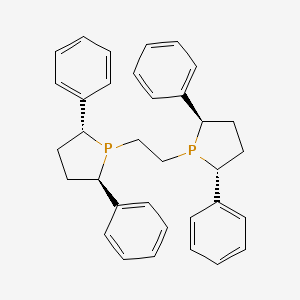

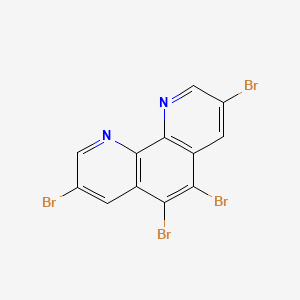

“Methyl 2-chloro-1H-benzimidazole-5-carboxylate” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

The targeted methyl 1H-benzimidazole-5-carboxylates were synthesized by the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position was converted to chlorine in the presence of POCl3 .Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore . The benzimidazole pharmacophore resembles naturally occurring purine nucleotides .Chemical Reactions Analysis

Benzimidazole and its derivatives exert anticancer effects through various mechanisms . One of the mechanisms involves metallointercalators (e.g., cisplatin) which form a dual-inhibition mode (i.e., intercalation and metal coordination) that leads to irreversible binding and ultimately induces cancer cell death .科学研究应用

DNA 拓扑异构酶抑制

2-氯-1H-苯并咪唑-5-甲酸甲酯及其衍生物表现出作为哺乳动物 I 型 DNA 拓扑异构酶抑制剂的潜力。不同 1H-苯并咪唑衍生物的研究说明了这一点,其中某些化合物显示出对拓扑异构酶 I 活性的有效抑制。这一特性使其与癌症研究和治疗策略相关 (Alpan, Gunes, & Topçu, 2007).

抗肿瘤和抗丝虫病剂

一类烷基 5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯及其相关衍生物(包括甲基和乙基变体)表现出显着的抗肿瘤和抗丝虫病活性。这些化合物对苯并咪唑结构进行了修饰,在 L1210 细胞中显示出显着的生长抑制,并且在沙鼠中对几种寄生虫表现出抗丝虫病活性 (Ram 等,1992).

抗菌和细胞毒活性

从苯并咪唑前体合成的 1H-苯并咪唑的新型氮杂环-2-酮衍生物在体外表现出相当大的抗菌和细胞毒性。在合成的化合物中,一些化合物表现出显着的抗菌活性,另一些化合物表现出明显的细胞毒活性,表明它们在抗菌和癌症治疗中的潜力 (Noolvi 等,2014).

研究应用中的简便合成

研究还集中于开发苯并咪唑衍生物的温和高效的合成方法。合成技术的这一进步促进了基于苯并咪唑的化合物的探索和生产,用于各种科学应用 (Zhu, Skupinska, & Mceachern, 2006).

抗白血病剂

一些 1-(4-甲氧基苯乙基)-1H-苯并咪唑-5-羧酸甲酯的衍生物被评估为潜在的化学治疗剂。这些衍生物表现出显着的抗白血病特性,表明它们作为白血病新疗法的潜力 (Gowda 等,2009).

未来方向

Benzimidazole and its derivatives are considered a high priority for the development of new entities targeting malignant cells . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance .

属性

IUPAC Name |

methyl 2-chloro-3H-benzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTUYGJVCPXGJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-1H-benzimidazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)